trans-5-Dodecen-7-yne
Description
Historical Context and Significance of Alkenyne Chemistry
The study of unsaturated hydrocarbons like alkenes and alkynes has been a cornerstone of organic chemistry for over a century. ntu.edu.tw Alkynes, with their carbon-carbon triple bond, have traditionally been recognized for their utility in constructing molecular frameworks. ebsco.com The development of transition-metal-catalyzed reactions, such as the Sonogashira coupling, revolutionized the ability to form carbon-carbon bonds and brought conjugated enynes to the forefront of synthetic chemistry. csic.esnii.ac.jp These compounds are not merely synthetic curiosities; they are found in various natural products and are crucial intermediates in the synthesis of complex molecules and polymers. Current time information in Bangalore, IN.nii.ac.jp Their significance lies in their ability to undergo a wide array of transformations, enabling the rapid construction of molecular complexity. Current time information in Bangalore, IN.
Overview of Research Trajectories in Dodecenyne Chemistry
Research in the field of dodecenyne chemistry, and enyne chemistry in general, is driven by the need for efficient and selective synthetic methods. oup.com A major focus has been the development of novel transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, to control the regio- and stereoselectivity of enyne synthesis. csic.es Current research explores the use of these compounds in a variety of chemical transformations. This includes their participation in cycloaddition reactions to form cyclic structures, and in metathesis reactions to create new carbon-carbon double bonds. csic.eschim.it Furthermore, the unique electronic and structural properties of enynes make them attractive candidates for applications in materials science, such as in the creation of novel polymers. Current time information in Bangalore, IN.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16336-82-6 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
InChI Key |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES |
CCCCC=CC#CCCCC |
Isomeric SMILES |
CCCC/C=C/C#CCCCC |
Canonical SMILES |
CCCCC=CC#CCCCC |
Synonyms |
(E)-5-Dodecen-7-yne |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 5 Dodecen 7 Yne
Stereoselective Approaches to (E)-1,3-Alkenynes
The stereoselective synthesis of 1,3-enynes is a fundamental goal in organic chemistry, with the resulting motifs serving as versatile building blocks for more complex molecules. mdpi.comrsc.org The challenge lies in selectively forming the desired (E)- or (Z)-isomer. Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for this purpose. mdpi.com
Alkenylboronate Ester-Mediated Coupling Reactions
A powerful strategy for constructing the (E)-alkenyne structure involves the use of alkenylboronate esters. These organoboron compounds are stable, have low toxicity, and are readily available, making them valuable reagents in modern synthesis. sustech.edu.cnacs.org The general approach involves coupling an (E)-alkenylboronate ester with an alkynyl halide.
A key step in these coupling reactions is the transmetalation of the alkenyl group from boron to a more reactive metal species, typically copper. researchgate.net The process begins with the formation of a copper(I) catalyst, which can then react with the alkenylboronate ester. This transmetalation generates an alkenylcopper intermediate in situ. researchgate.netresearchgate.net This transient organocopper species is highly reactive and readily participates in cross-coupling reactions with electrophiles like alkynyl halides. thieme-connect.denih.gov The stereochemistry of the starting alkenylboronate ester is typically retained throughout this process, allowing for the synthesis of stereodefined products. researchgate.net The generation of these alkenylcopper intermediates is crucial as they are more effective coupling partners than the original boronate esters under certain conditions.
The choice of base and other reaction conditions plays a critical role in the efficiency and stereochemical outcome of the coupling reaction. A base is often required to activate the organoboron reagent, forming an "ate" complex which facilitates the transmetalation to the copper catalyst. researchgate.netuwindsor.ca The nature of the base can influence reaction rates and selectivity. For instance, in copper-catalyzed couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. acs.org The choice between these can affect the yield, with Cs₂CO₃ sometimes being recommended for reactions involving (E)-alkenyl halides to ensure high yields and retention of stereochemistry. acs.org Solvent choice is also critical; polar aprotic solvents like DMF or dioxane are often used. acs.orgorganic-chemistry.org
| Parameter | Condition | Effect on (E)-Enyne Synthesis | Reference |
| Catalyst System | CuI / Ligand | Ligands like bipyridine (bipy) or phenanthroline (phen) can stabilize the copper catalyst and improve efficiency. | acs.org |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronate ester for transmetalation. The choice can impact yield and reaction scope. | acs.org |
| Solvent | Dioxane, DMF | Can influence catalyst solubility, reaction rate, and product stability. | acs.orgorganic-chemistry.org |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or isomerization. | uwindsor.caacs.org |
Catalytic Strategies for Enyne Synthesis
Beyond boronate esters, direct catalytic cross-coupling and dimerization reactions provide powerful alternatives for synthesizing (E)-enynes like trans-5-dodecen-7-yne.
The Sonogashira coupling is a cornerstone of enyne synthesis, involving the reaction of a terminal alkyne with a vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgtandfonline.comfiveable.me To synthesize this compound, this would involve coupling (E)-1-halo-1-heptene with 1-pentyne. The reaction mechanism involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. uwindsor.cafiveable.me The use of (E)-vinyl halides is crucial as the reaction proceeds with retention of the double bond stereochemistry, leading to the desired (E)-enyne product. acs.orgacs.org The reaction is highly tolerant of various functional groups and is a widely used method for constructing the 1,3-enyne framework. fishersci.ca
| Reactant 1 | Reactant 2 | Catalyst System | Base | Typical Product | Reference |
| (E)-Vinyl Halide | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₂NH, piperidine) | (E)-1,3-Enyne | acs.orgacs.org |
| (E)-1-Iodo-1-heptene | 1-Pentyne | (PPh₃)₂PdCl₂ / CuI | Et₂NH | This compound | acs.org |
Rhodium (Rh) and iridium (Ir) complexes have emerged as highly effective catalysts for the synthesis of (E)-enynes, often through the regioselective dimerization of terminal alkynes. csic.esnih.gov For instance, a complex like [Rh(PhBP₃)(C₂H₄)(NCMe)] has been shown to be an efficient precatalyst for the dimerization of terminal alkynes, yielding (E)-enynes with high selectivity. csic.esnih.gov The mechanism is proposed to proceed through a hydrometallation pathway, involving C(sp)-H bond activation of the alkyne. csic.es
Iridium catalysts can also promote the dimerization of terminal alkynes. The product selectivity—whether an (E)-enyne, a (Z)-enyne, or another isomer—can be highly dependent on the choice of phosphine (B1218219) ligand on the iridium center and the nature of the alkyne substrate. acs.org For example, using an iridium complex with a triarylphosphine ligand tends to favor the formation of linear (E)-enynes from silylethynes. acs.org These methods offer a direct route to (E)-enynes from simple alkyne precursors. acs.orgcsic.es
| Catalyst Type | Precursor Example | Reaction Type | Selectivity | Reference |
| Rhodium | [Rh(PhBP₃)(C₂H₄)(NCMe)] | Terminal Alkyne Dimerization | High selectivity for (E)-Enynes | csic.esnih.gov |
| Iridium | [Ir(cod)Cl]₂ / Triarylphosphine | Terminal Alkyne Dimerization | Yields linear (E)-Enynes for specific substrates | acs.org |
Strategic Considerations for Regio- and Stereoselectivity
The synthesis of 1,3-enynes demands careful management of regio-, stereo-, and chemoselectivity. scilit.com Transition metal-catalyzed cross-coupling reactions are a cornerstone for constructing the enyne framework. scilit.comresearchgate.net The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and a vinyl or aryl halide, is a widely used method for this purpose. gold-chemistry.orgwikipedia.org This reaction is valued for its ability to proceed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
Key to achieving the desired trans configuration in 5-dodecen-7-yne is the use of a stereospecific procedure like the Sonogashira reaction, which generally retains the configuration of the starting vinyl halide. wikipedia.org Therefore, starting with a trans-vinyl halide is crucial for obtaining the trans-enyne product. The choice of catalyst, ligands, base, and solvent all play significant roles in optimizing the yield and selectivity of the reaction. organic-chemistry.orglibretexts.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these requirements. organic-chemistry.org
A significant challenge in Sonogashira couplings is the potential for homocoupling of the alkyne substrate, which can be promoted by the copper co-catalyst in the presence of air. gold-chemistry.org This side reaction reduces the efficiency of the desired cross-coupling. Consequently, copper-free variations of the Sonogashira reaction have been developed to circumvent this issue. wikipedia.org
Synthesis of Dodecenyne Isomers and Analogs
Pathways to (Z)-5-Dodecen-7-yne via Hydroboration-Protonolysis
The synthesis of the (Z)-isomer, (Z)-5-dodecen-7-yne, necessitates a different stereochemical approach. Hydroboration of a suitable diyne followed by protonolysis of the resulting enynylborane intermediate is an effective method. rsc.org Specifically, the hydroboration of a conjugated 1,3-diyne with a bulky borane (B79455) reagent, such as dicyclohexylborane (B74569), can selectively add to one of the triple bonds. rsc.orgresearchgate.net This initial hydroboration step typically proceeds with syn-addition of the hydrogen and boron atoms across the alkyne, leading to a vinylborane (B8500763) with a specific stereochemistry. masterorganicchemistry.com
Protonolysis of the enynylborane intermediate with an acid, such as acetic acid, replaces the boron group with a hydrogen atom, yielding the (Z)-alkene. rsc.org For instance, the reaction of an appropriate diyne with a hydroborating agent followed by treatment with acetic acid can furnish (Z)-5-dodecen-7-yne in high yield. rsc.org The use of bulky hydroborating reagents like disiamylborane (B86530) is crucial to prevent a second hydroboration from occurring on the newly formed double bond. libretexts.org
| Reagent | Intermediate | Product | Yield | Reference |
| Dicyclohexylborane | Enynylborane | (Z)-5-Dodecen-7-yne | 83% | rsc.org |
| Acetic Acid | - | (Z,Z)-Dodeca-5,7-diene | 7% | rsc.org |
This interactive table summarizes the products and yields from the hydroboration-protonolysis of a diyne precursor.
Incorporation of Silyl (B83357) Groups in Enynyl Synthesis
Silyl groups serve as valuable tools in organic synthesis for controlling regioselectivity and as protecting groups. libretexts.org In enyne synthesis, the incorporation of a silyl group, such as a trimethylsilyl (B98337) (TMS) group, on the alkyne can influence the outcome of coupling reactions. libretexts.org For instance, in "sila"-Sonogashira coupling, trimethylsilylacetylene (B32187) can be used to generate a terminal alkyne in situ. libretexts.org
The C(sp)-H silylation of terminal alkynes with hydrosilanes, catalyzed by a combination of B(C₆F₅)₃ and an organic base, provides a direct route to alkynylsilanes. nih.gov These silylated alkynes can then be used in subsequent coupling reactions. The silyl group can be removed later under specific conditions, revealing the terminal alkyne for further functionalization. The strategic placement and subsequent removal of silyl groups allow for the construction of complex molecular architectures with high precision. nih.govresearchgate.net
Functionalization of Dodecenynes (e.g., Dodec-5-en-7-yn-4-ol)
The dodecenyne scaffold can be further elaborated by introducing functional groups. For example, the synthesis of dodec-5-en-7-yn-4-ol introduces a hydroxyl group at the allylic position. Such functionalization can be achieved by reacting a suitable enyne precursor with an appropriate electrophile or by building the molecule from functionalized starting materials. The presence of the hydroxyl group opens up avenues for further transformations, such as oxidation, etherification, or participation in cyclization reactions. beilstein-journals.org For instance, the hydroxyl group in 2-furyl carbinols has been shown to promote C-Si bond functionalization through intramolecular activation. beilstein-journals.org
Mechanistic Investigations of Enyne Bond Formation
Understanding the mechanism of enyne bond formation is critical for optimizing existing synthetic methods and developing new ones. The Sonogashira coupling, a key reaction for enyne synthesis, proceeds through a complex dual catalytic cycle involving both palladium and copper. numberanalytics.com
The generally accepted mechanism involves two interconnected catalytic cycles:
The Palladium Cycle : A palladium(0) species undergoes oxidative addition with the vinyl or aryl halide. libretexts.orgnumberanalytics.com This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium(II) complex. numberanalytics.com The final step is reductive elimination, which forms the C-C bond of the enyne and regenerates the palladium(0) catalyst. numberanalytics.com
The Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.orgnumberanalytics.com This species is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex. numberanalytics.com
In copper-free Sonogashira reactions, the mechanism is modified. The alkyne is activated in a palladium(II)-mediated cycle, and both the activated alkyne and the palladium-activated vinyl halide participate in the transmetalation step. wikipedia.org
Chemical Reactivity and Transformational Chemistry of Trans 5 Dodecen 7 Yne
Hydroelementation Reactions of the Conjugated System
Hydroelementation reactions involve the addition of an element-hydrogen bond across one of the unsaturated bonds of trans-5-dodecen-7-yne. These reactions are crucial for introducing new functional groups and for the selective modification of the enyne system. rsc.org
Selective Monohydroboration of Diynes to Enynylboranes
The selective monohydroboration of diynes is a powerful method for the synthesis of enynylboranes, which are valuable intermediates in organic synthesis. The hydroboration of dodeca-5,7-diyne with disiamylborane (B86530) or dicyclohexylborane (B74569) can be controlled to achieve selective monohydroboration. rsc.org This reaction proceeds with high regio- and stereoselectivity, yielding the corresponding enynylborane. rsc.org
For instance, the reaction of dodeca-5,7-diyne with a slight excess of disiamylborane at 0–5 °C for 3 hours results in the formation of the monohydroboration product. rsc.org The choice of the hydroborating agent is critical to prevent the formation of bishydroboration products. rsc.org
Table 1: Selective Monohydroboration of Alkyl-Substituted Buta-1,3-diynes
| Diyne | Hydroborating Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dodeca-5,7-diyne | Disiamylborane (1.1 equiv.) | 0–5 °C, 3 h | Enynylborane intermediate | High | rsc.org |
| 2,7-Dimethylocta-3,5-diyne | Disiamylborane (1.1 equiv.) | 0–5 °C, 3 h | Enynylborane intermediate | High | rsc.org |
| 2,2,7,7-Tetramethylocta-3,5-diyne | Disiamylborane (1.1 equiv.) | 0–5 °C, 3 h | Enynylborane intermediate | High | rsc.org |
Protonolysis and Further Derivatization of Boron Intermediates
The enynylborane intermediates obtained from monohydroboration are not typically isolated but are used in situ for further transformations. Protonolysis of the enynylborane intermediate derived from dodeca-5,7-diyne with acetic acid at 55–60 °C for 5 hours yields (Z)-5-dodecen-7-yne as the major product (83% yield), along with a small amount of (Z,Z)-dodeca-5,7-diene (7%). rsc.org
Furthermore, oxidation of the monohydroboration products with sodium hydroxide (B78521) and hydrogen peroxide provides a route to acetylenic ketones in high yields (>70%). rsc.org This demonstrates the synthetic utility of the boron intermediates in accessing a variety of functionalized molecules.
Conversion to Conjugated Dienes
The enyne moiety of this compound can be selectively reduced to a conjugated diene system. This transformation is highly valuable for the synthesis of natural products and other complex organic molecules where a specific diene stereochemistry is required.
Stereospecific Transformation to cis, trans-Dienes
The stereospecific conversion of this compound to a cis,trans-conjugated diene can be achieved through controlled reduction methods. While specific examples for this compound are not detailed in the provided context, the general principle involves the selective reduction of the alkyne to a cis-alkene, leaving the original trans-alkene intact. This would result in the formation of a cis,trans-conjugated diene.
Cyclization Pathways and Macromolecular Applications
The conjugated system of this compound is a suitable precursor for various cyclization reactions. These reactions can lead to the formation of carbocyclic and heterocyclic ring systems, which are important structural motifs in many biologically active compounds. For example, hydroboration of 1,n-diynes can lead to cyclic products that are useful in Diels-Alder reactions. rsc.org The selectivity of these cyclization processes is often dependent on the catalyst and the structure of the diyne. rsc.org While specific examples for this compound are not provided, its structure suggests potential for similar cyclization pathways. The presence of two triple bonds in diynes makes them important for creating polymers and cyclic compounds. rsc.org
Other Reactive Transformations and Functional Group Manipulations
Beyond the reactions discussed above, the double and triple bonds in this compound can undergo a variety of other chemical transformations. These include, but are not limited to, oxidation, reduction, and addition reactions to introduce a wide range of functional groups. researchgate.net The specific reactivity of each unsaturated bond can often be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization of the molecule.
Spectroscopic and Chromatographic Characterization in Dodecenyne Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms within a molecule.
Proton (¹H) NMR for Olefinic and Alkynyl Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the olefinic and alkynyl protons in trans-5-Dodecen-7-yne. The chemical shifts (δ) of these protons are indicative of their electronic environment. The olefinic protons, attached to the carbon-carbon double bond (C=C), typically resonate in the downfield region of the spectrum, generally between 5.0 and 6.5 ppm. The trans-configuration of the double bond influences the coupling constant (J) between the olefinic protons, which is expected to be in the range of 12-18 Hz, a characteristic feature that helps in assigning the stereochemistry.
The alkynyl proton, if present (in terminal alkynes), would appear in a distinct region of the ¹H NMR spectrum, typically around 2.0-3.0 ppm. However, for an internal alkyne like this compound, there are no directly attached alkynyl protons. Instead, the protons on the carbons adjacent to the alkyne (propargylic protons) will show characteristic shifts and couplings. Long-range couplings across the triple bond can sometimes be observed, providing further structural information. organicchemistrydata.org
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Coupling Constant (J) |
| Olefinic Protons | 5.0 - 6.5 | 12 - 18 Hz (trans) |
| Propargylic Protons | ~2.2 - 2.5 | |
| Allylic Protons | ~2.0 - 2.3 | |
| Other Alkyl Protons | 0.8 - 1.5 |
Carbon-13 (¹³C) NMR for Backbone and Functional Carbon Assignment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift determined by its hybridization and the electronegativity of neighboring atoms. libretexts.org
The sp² hybridized carbons of the double bond are typically found in the downfield region of the ¹³C NMR spectrum, generally between 120 and 140 ppm. pressbooks.publibretexts.org The sp hybridized carbons of the internal alkyne are also characteristic, resonating in the range of 70-90 ppm. The chemical shifts of the aliphatic carbons in the butyl and pentyl chains will appear in the upfield region, typically between 10 and 40 ppm. organicchemistrydata.org The specific chemical shifts can be influenced by the proximity to the double and triple bonds. libretexts.org
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Alkynyl Carbons (C≡C) | 70 - 90 |
| Olefinic Carbons (C=C) | 120 - 140 |
| Allylic and Propargylic Carbons | 20 - 40 |
| Other Alkyl Carbons | 10 - 40 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the carbon-carbon double bond and the carbon-carbon triple bond.
The C=C stretching vibration of the trans-alkene typically appears as a weak to medium intensity band in the region of 1665-1675 cm⁻¹. The trans nature of the double bond results in a characteristic out-of-plane C-H bending vibration, which is observed as a strong band around 960-970 cm⁻¹. The internal C≡C stretching vibration is expected to be a weak band in the 2100-2260 cm⁻¹ region. The weakness of this band is due to the low change in dipole moment during the vibration of the symmetrically substituted alkyne. The spectrum will also show C-H stretching vibrations for the sp² and sp³ hybridized carbons around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | Alkene | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | Alkane | 2850 - 3000 | Strong |
| C≡C Stretch | Alkyne (internal) | 2100 - 2260 | Weak |
| C=C Stretch | Alkene (trans) | 1665 - 1675 | Weak to Medium |
| C-H Bend (out-of-plane) | Alkene (trans) | 960 - 970 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). savemyexams.com This provides the molecular weight of the compound and valuable structural information from the fragmentation pattern. libretexts.org
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will produce a series of smaller, charged fragments. The pattern of these fragments is often predictable and can be used to deduce the structure of the original molecule. libretexts.orguou.ac.in Common fragmentation pathways for alkenes and alkynes include cleavage of the bonds adjacent to the multiple bonds (allylic and propargylic cleavage), which leads to the formation of stable carbocations. The fragmentation pattern will likely show characteristic losses of alkyl radicals from the ends of the molecule.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z Value | Possible Structure |
| Molecular Ion [M]⁺ | 164 | C₁₂H₂₀⁺ |
| [M - C₂H₅]⁺ | 135 | [C₁₀H₁₅]⁺ |
| [M - C₃H₇]⁺ | 121 | [C₉H₁₃]⁺ |
| [M - C₄H₉]⁺ | 107 | [C₈H₁₁]⁺ |
| [M - C₅H₁₁]⁺ | 93 | [C₇H₉]⁺ |
Gas Chromatography (GC) for Purity, Yield, and Isomeric Ratio Determination
Gas chromatography (GC) is a powerful chromatographic technique used for separating and analyzing volatile compounds. researchgate.net In the context of this compound research, GC is essential for determining the purity of the synthesized product, calculating the reaction yield, and quantifying the ratio of different isomers that may have been formed during the synthesis.
A sample of this compound is vaporized and injected into the gas chromatograph, where it is carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. Compounds with different boiling points and polarities will travel through the column at different rates and be detected as they exit. The area under each peak in the resulting chromatogram is proportional to the amount of that component in the mixture, allowing for quantitative analysis of purity and isomeric ratios. For instance, GC can effectively separate the desired trans-isomer from any cis-isomer that might be present as an impurity. google.com
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. wikipedia.orglibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org
To monitor a reaction producing this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. chemistryhall.com The plate is then developed in a suitable solvent system. The starting materials and the product will typically have different polarities and therefore different affinities for the stationary phase (usually silica (B1680970) gel) and the mobile phase (the solvent). wikipedia.org This difference in polarity causes them to travel up the TLC plate at different rates, resulting in distinct spots. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can visually determine if the reactants are being consumed and if the desired product is being formed. rochester.edu The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org
Interactive Data Table: TLC Monitoring of a Hypothetical Synthesis of this compound
| Time Point | Starting Material Spot | Product Spot | Observations |
| t = 0 min | Present | Absent | Reaction has not yet started. |
| t = 30 min | Fainter | Present | Reaction is in progress. |
| t = 60 min | Very Faint | More Intense | Reaction is nearing completion. |
| t = 90 min | Absent | Intense | Reaction is complete. |
Biochemical and Ecological Roles of Dodecenyne Derivatives
Potential as Precursors in Natural Product Biosynthesis
Alkyne-containing natural products are a diverse group of molecules found in a wide array of organisms, including terrestrial bacteria, fungi, insects, and plants, as well as marine microbes, algae, and sponges. nih.gov Many of these compounds exhibit potent biological activities, such as antitumor, antiparasitic, and anti-HIV properties. nih.gov The biosynthesis of these complex molecules is a growing field of study, with researchers working to uncover the enzymatic pathways responsible for generating the characteristic triple bond. nih.govrsc.org
Natural products are often assembled via dedicated biosynthetic pathways from simpler metabolic building blocks. nih.govuzh.ch For many insect pheromones and other lipid-derived natural products, the biosynthetic pathways start from common fatty acids. nih.gov These fatty acid precursors undergo a series of modifications, including desaturation, chain elongation or shortening, and functional group transformations, to produce the final active molecule. nih.govnih.gov
While the direct biosynthetic pathway starting from trans-5-dodecen-7-yne has not been extensively detailed in available research, the structural motif of an enyne (a molecule containing both a double and a triple bond) is a recognized feature in bioactive natural products. nih.gov The biosynthesis of such functionalities often involves specialized enzymes, such as acetylenases, which can introduce triple bonds into a carbon chain. rsc.org For instance, a cytochrome P450 enzyme has been identified that can catalyze the formation of a 1,3-enyne moiety from a diene precursor. rsc.org
The generation of novel natural product derivatives can also be achieved through techniques like combinatorial biosynthesis, where the biosynthetic pathways are intentionally manipulated. nih.gov This can involve inactivating or replacing specific genes to alter the final structure of the natural product, potentially leading to compounds with new or enhanced biological activities. nih.gov Such synthetic biology approaches could theoretically utilize dodecenyne precursors to generate a variety of bioactive molecules. nih.govnih.gov
Role in Insect Chemical Communication
Chemical communication is a vital aspect of insect life, mediating behaviors such as mating, aggregation, and defense. nih.govgoogle.com Pheromones, the chemical signals used for intraspecies communication, are often highly specific, and their activity is intrinsically linked to their chemical structure. nih.govnih.gov
The specificity of an insect's response to a pheromone is determined by the precise fit of the pheromone molecule into a receptor protein in the insect's antenna. researchgate.net The study of structure-activity relationships (SAR) aims to understand how different parts of a molecule contribute to its biological effect. nih.govnih.gov In the context of pheromones, SAR studies involve synthesizing and testing a series of analogues of the natural pheromone to identify the key structural features required for activity. nih.govresearchgate.netcsic.es
For pheromones containing dodecenyne moieties, the geometry of the double bond (cis or trans), the position of the double and triple bonds, and the presence of any functional groups are all critical determinants of activity. Modifications to any of these features can drastically alter or eliminate the biological response. For example, in studies of fungal peptide pheromones, altering the central structure or scrambling the amino acid sequence demonstrated the importance of a specific structural fold for chemoattractant activity. csic.es Similarly, for insect pheromones, even small changes to the carbon chain length or the position or stereochemistry of a double bond can render a compound inactive or even inhibitory. researchgate.net Anthropogenic compounds structurally related to natural pheromones, known as parapheromones, are used in these studies and can act as mimics, synergists, or antagonists of the natural pheromone. nih.gov
The biosynthesis of insect sex pheromones, particularly in moths (Lepidoptera), is a well-studied process that typically originates from fatty acid metabolism. nih.govnih.gov Insects appear to have evolved specialized enzymes that modify the products of normal metabolism to create the highly specific chemical signals they use as pheromones. nih.gov
The general biosynthetic pathway for moth pheromones involves several key steps:
Fatty Acid Synthesis: The carbon backbone of the pheromone is built up from acetyl-CoA and malonyl-CoA units. nih.gov
Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the fatty acyl chain. lu.se
Chain-Shortening or Elongation: The fatty acyl chain can be shortened by limited rounds of β-oxidation or elongated. nih.gov
Reduction and Functionalization: The carboxyl group of the fatty acyl precursor is reduced to an alcohol, which can then be acetylated to form an acetate (B1210297) ester or oxidized to an aldehyde. nih.gov
The formation of the alkyne bond in a dodecenyne pheromone would require an additional, specialized enzymatic step. While the specific enzymes for many dodecenyne pheromones are still being identified, the general framework suggests that a C12 fatty acid precursor would undergo desaturation to create a double bond, followed by the action of an acetylenase to form the triple bond. The synthesis of various dodecenyl acetates, which are common lepidopteran pheromone components, often proceeds through alkyne intermediates. bch.roresearchgate.net For example, the synthesis of (Z)-7-dodecen-1-yl acetate can be achieved from a dodec-7-yne precursor. bch.ro
Occurrence of Related Alkenynes and Dodecenes in Biological Extracts
A variety of dodecenyne derivatives and related compounds have been identified from natural sources, highlighting their widespread occurrence in different biological systems. These compounds are often found in the essential oils of plants or as components of insect pheromone blends.
Alkynes, though less common than alkenes in biochemistry, are found in nature. quora.com They have been isolated from various organisms, including fungi and plants. quora.comannalsofrscb.ronih.gov For example, several polyacetylenic compounds, including a dodecene-diyne derivative, have been identified from mushrooms. nih.gov
Dodecenes and their derivatives are more commonly reported in biological extracts. They are constituents of plant essential oils and are frequently identified as key components of insect pheromones. nih.govnih.govresearchgate.netmdpi.comjddtonline.info
The following table summarizes the occurrence of some relevant dodecene and alkenyne compounds in biological extracts:
| Compound Name | Organism/Source | Role/Context |
| (Z)-5-Dodecenyl acetate | Rice looper moth (Plusia festucae) | Major female sex pheromone component. nih.gov |
| (Z)-7-Dodecenyl acetate | Various Plusiinae moth species | Common female sex pheromone component. nih.gov |
| (Z)-5-Dodecen-1-ol | Rice looper moth (Plusia festucae) | Female pheromone. medchemexpress.com |
| 4-Dodecene-6,8-diyne-1,3,10-triol | Fomitopsis hepatica (mushroom) | Fungal metabolite. nih.gov |
| Dodecene | Thymbra nabateorum (plant) | Component of essential oil. researchgate.net |
| Dodecane | Thymbra nabateorum (plant) | Component of essential oil. nih.govresearchgate.net |
| 1-Docosene | Urena lobata (plant) | Bioactive compound in leaf extract. jddtonline.info |
| Falcarinol (a C17 polyacetylene) | Carrots and ivy | Protects roots from fungal diseases. quora.com |
This evidence underscores the diverse roles that dodecenynes and related unsaturated hydrocarbons play in the natural world, from facilitating communication between insects to contributing to the chemical profiles of plants and fungi.
Environmental Fate and Degradation Mechanisms
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.
The microbial degradation of hydrocarbons is a well-documented process. While saturated hydrocarbons can be challenging to degrade, the presence of unsaturation in alkenes and alkynes can provide a point of attack for microbial enzymes.
Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of hydrocarbons. enviro.wiki For alkenes, this often involves the oxidation of the double bond to form an epoxide, which is then hydrolyzed to a diol and further metabolized. enviro.wiki Alternatively, oxidation can occur at a terminal methyl group. Given that trans-5-Dodecen-7-yne is a non-terminal enyne, initial attack at the double or triple bond is more likely. Studies have shown that alkene biodegradation is a common metabolic process in diverse environments. nih.gov
Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can also degrade unsaturated hydrocarbons. Some studies have shown that a terminal double bond can be sufficient for methanogenic degradation. uni-konstanz.deoup.com The proposed initial step is the hydration of the double bond to form an alcohol, which can then be further degraded. uni-konstanz.de While this compound has internal unsaturation, it is plausible that anaerobic microbial communities could adapt to degrade it, although likely at a slower rate than terminal alkenes. The presence of both a double and a triple bond may influence the metabolic pathway chosen by the microorganisms.
The initial steps of microbial degradation are catalyzed by specific enzymes. The types of enzymes involved depend on the structure of the hydrocarbon and the metabolic capabilities of the microorganism.
Oxygenases: Monooxygenases and dioxygenases are key enzymes in the aerobic degradation of hydrocarbons. They incorporate one or two atoms of molecular oxygen into the substrate, respectively. enviro.wiki For an alkene, a monooxygenase could form an epoxide, while for an aromatic hydrocarbon, a dioxygenase typically forms a cis-dihydrodiol. The enzymatic attack on the enyne system of this compound would likely be initiated by such enzymes.
Hydratases: In anaerobic degradation, hydratases may catalyze the addition of water across a double or triple bond as the initial step of activation. This would convert the hydrocarbon into an alcohol, which is more readily metabolized.
Inhibitory Effects: It is also worth noting that some unsaturated hydrocarbons, like certain alkenes and alkynes, can act as inhibitors of microbial metabolism, particularly of enzymes like monooxygenases. researchgate.net This could potentially slow down the degradation of this compound or other co-occurring contaminants.
| Potential Biotic Degradation Pathway | Conditions | Key Enzymes | Potential Initial Products |
| Aerobic Microbial Degradation | Aerobic | Monooxygenases, Dioxygenases | Epoxides, diols, hydroxylated intermediates |
| Anaerobic Microbial Degradation | Anaerobic | Hydratases, Reductases | Alcohols, ketones |
Future Research Directions and Advanced Applications
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The stereoselective synthesis of enynes is a critical area of research, as the geometric configuration of the double bond significantly influences the molecule's properties and reactivity. While established methods like the Sonogashira cross-coupling and enyne metathesis provide routes to such compounds, future research will likely focus on developing more efficient and highly stereoselective catalytic systems. sioc-journal.cnorganic-chemistry.org
The development of novel catalysts is paramount for achieving high yields and excellent stereocontrol, particularly for the (E)-configuration of trans-5-Dodecen-7-yne. Research efforts could be directed towards:
Tailored Ligand Design: The creation of sophisticated P,N-ligands for transition metal catalysts (e.g., nickel, copper, palladium) can enable superior regioselective addition and prevent subsequent E/Z isomerization of the product. researchgate.net
Heterogenized Catalysts: Anchoring catalysts, such as copper(I) complexes, onto solid supports like mesoporous materials can lead to recyclable and more active systems that operate under mild conditions. researchgate.net
Multi-metal Catalysis: The use of dual-metal systems presents an opportunity for precise stereochemical control in reactions like hydroboration, allowing for the selective synthesis of different stereoisomers. rsc.org
| Catalyst System | Metal Center | Key Features | Potential Advantages for this compound Synthesis |
| Nickel/CuI | Nickel, Copper | Enables cross-coupling of divinylic chalcogenides with terminal alkynes. nih.gov | High stereoretention, good yields at room temperature. |
| [N,N-CuI-MCM-41] | Copper | Heterogenized copper(I) complex on a mesoporous support. researchgate.net | Recyclable, high catalytic activity, mild reaction conditions. |
| Palladium(II) Acetate (B1210297) | Palladium | Effective for cross-coupling of alkenes and bromoalkynes without special additives. sioc-journal.cn | High regio- and stereoselectivity, applicable to a wide range of substrates. |
| Cobalt Complexes | Cobalt | Used for stereodivergent semi-hydrogenation of alkynes with water/methanol as a hydrogen source. rsc.org | Anion control can steer the reaction to selectively produce either E- or Z-alkenes. rsc.org |
This table is generated based on data from the text and is intended for informational purposes.
Computational Chemistry Approaches for Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for gaining deep insights into reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical studies can illuminate the intricacies of its formation and reactivity, particularly in complex catalytic cycles like enyne metathesis. organic-chemistry.orgnih.gov
Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to:
Model Reaction Pathways: Elucidate the step-by-step mechanism of catalytic reactions, such as the "ene-first" versus "yne-then-ene" pathways in ruthenium-catalyzed enyne metathesis. organic-chemistry.orgwikipedia.org
Analyze Transition States: Calculate the energy barriers for different reaction steps to understand the factors controlling reaction rates and selectivity.
Predict Catalyst Performance: Simulate the interaction of this compound precursors with various catalysts to rationally design more effective catalytic systems. Studies have shown that the nature of the alkyne substituent can affect the rate of metathesis, a phenomenon that can be explored computationally. nih.gov
By combining computational predictions with experimental validation, a more complete picture of the chemical behavior of this compound can be developed, accelerating the discovery of new synthetic methodologies.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
The ability to detect and quantify minute amounts of this compound in complex mixtures is crucial for potential applications in fields ranging from materials science to environmental monitoring. Future research must focus on developing robust and sensitive analytical methods for its trace analysis. sci-hub.st
Challenges in trace analysis include matrix interference, analyte adsorption to surfaces, and the need for efficient sample preparation. sci-hub.sthawaii.gov Advanced analytical techniques that warrant further development for this purpose include:
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique offers superior separation power for complex hydrocarbon mixtures, making it ideal for distinguishing this compound from structurally similar compounds in matrices like petroleum fractions or environmental samples. researchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS): Coupling GC with HRMS would provide accurate mass measurements, enabling unambiguous identification and elemental composition determination of trace levels of the compound.
Novel Sample Preparation Methods: The development of selective pre-concentration techniques, such as solid-phase microextraction (SPME) with custom fiber coatings, could significantly improve detection limits and reduce matrix effects. ncsu.edu
| Analytical Technique | Principle | Application for this compound | Key Advantages |
| GC×GC-FID/MS | Two-dimensional gas chromatography with Flame Ionization or Mass Spectrometric detection. researchgate.net | Detailed hydrocarbon profiling in complex samples (e.g., fuels, environmental extracts). researchgate.netacs.org | Enhanced peak capacity and separation of isomers. |
| GC-HRMS | Gas Chromatography coupled with High-Resolution Mass Spectrometry. | Unambiguous identification and quantification at trace levels. | High mass accuracy and specificity. |
| SPME-GC-MS | Solid-Phase Microextraction followed by GC-MS analysis. ncsu.edu | Pre-concentration and analysis from aqueous or gaseous samples. | Solvent-free, simple, and sensitive. |
This table is generated based on data from the text and is intended for informational purposes.
Bio-inspired Synthesis and Biomimetic Transformations
Nature provides a rich blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired synthesis, which mimics biosynthetic pathways, offers a promising strategy for developing novel routes to compounds like this compound. jst.go.jp Although this specific enyne may not have a known natural origin, its structural components are found in various natural products.
Future research in this area could explore:
Utilizing Natural Precursors: Investigating the use of readily available, renewable starting materials, such as polyunsaturated fatty acids from natural sources, to construct the dodecenyne backbone. researchgate.net This approach leverages the inherent stereochemistry of natural molecules. researchgate.net
Enzymatic Catalysis: Exploring the use of enzymes or engineered microbes to perform key synthetic steps. Biocatalysts can offer unparalleled selectivity under mild, environmentally friendly conditions. allresearchjournal.comrsc.org
Biomimetic Cascade Reactions: Designing synthetic sequences that mimic proposed biosynthetic cascades, potentially enabling the construction of the this compound framework in a highly efficient, atom-economical manner. jst.go.jpacs.org The Heck cross-coupling reaction, for instance, has been used to create bio-inspired structural analogues of natural products. mdpi.comnih.gov
Integration of Dodecenyne Chemistry in Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. atbuftejoste.com.ng Integrating the synthesis and application of this compound into sustainable frameworks is a critical future direction. The enyne functional group itself is a valuable building block in modern organic synthesis due to its participation in atom-economical reactions. researchgate.net
Key areas for advancing sustainability include:
Green Solvents and Reagents: Moving away from hazardous solvents and reagents towards more benign alternatives, such as water or bio-based solvents.
Atom Economy: Prioritizing synthetic methods that maximize the incorporation of all starting materials into the final product, such as enyne metathesis and other catalytic C-H activation strategies. researchgate.netrsc.org
Biocatalysis: As mentioned previously, employing enzymes as catalysts can significantly reduce energy consumption and waste generation by operating under ambient conditions in aqueous media. allresearchjournal.comrsc.org The use of biocatalysis aligns with multiple principles of green chemistry, offering high selectivity and biodegradability. allresearchjournal.com
By embracing these future research directions, the scientific community can fully harness the potential of this compound, paving the way for innovative applications while adhering to the principles of modern, sustainable chemistry.
Q & A
Q. What are the primary synthetic routes for trans-5-Dodecen-7-yne, and how can their efficiency be experimentally validated?
Q. How can researchers characterize the stereochemical stability of this compound under varying experimental conditions?
- Methodological Answer : Use dynamic NMR spectroscopy to monitor isomerization at elevated temperatures (e.g., 40–100°C). Compare rotational energy barriers via line-shape analysis. Accelerated stability testing in acidic/basic media (pH 3–11) with HPLC tracking quantifies degradation products. Computational modeling (DFT) predicts thermodynamic stability of the trans configuration .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound samples?
- Methodological Answer : Hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) provide sensitivity for detecting sub-1% impurities. Calibration curves using spiked standards validate accuracy. For nonpolar impurities, headspace GC-MS is preferred. Cross-validate results with differential scanning calorimetry (DSC) to correlate purity with melting point deviations .
Q. How can computational models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess interactions with transition metal catalysts (e.g., Pd, Ni). Validate predictions experimentally via Hammett plots or kinetic isotope effects (KIEs) .
Advanced Research Questions
Q. What mechanistic pathways explain contradictory regioselectivity in this compound cycloaddition reactions?
Q. How do solvent effects influence the photophysical properties of this compound derivatives?
- Methodological Answer : Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., hexane to DMSO). Time-resolved spectroscopy (fs-µs) quantifies excited-state lifetimes. Solvatochromic shifts correlate with Reichardt’s ET(30) parameters. Molecular dynamics simulations model solvation shells .
Q. What strategies resolve inconsistencies in reported spectroscopic data for this compound?
- Methodological Answer : Perform a meta-analysis of literature NMR/IR data, identifying outliers. Replicate experiments under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent). Use high-resolution MS to confirm molecular formulas. Publish a consensus dataset via collaborative interlaboratory studies .
Q. How can this compound be functionalized for targeted bioactivity studies without compromising its alkyne moiety?
- Methodological Answer : Employ orthogonal protecting groups (e.g., TMS for alkynes) during derivatization. Click chemistry (CuAAC) attaches bioactive motifs (e.g., azide-tagged fluorophores). Monitor alkyne integrity via Raman spectroscopy (C≡C stretch at ~2100 cm⁻¹). Validate bioactivity via in vitro cytotoxicity assays (IC₅₀) .
Q. What experimental designs mitigate oxidative degradation of this compound during long-term storage?
Q. How do steric and electronic factors govern the isomerization kinetics of trans-5-Dodecen-7-yne in catalytic hydrogenation?
- Methodological Answer :
Compare turnover frequencies (TOF) using Pd/C vs. Lindlar catalyst. Steric effects are probed via substituent variation (alkyl vs. aryl groups). In situ IR spectroscopy monitors C≡C bond reduction. Eyring plots (ΔH‡/ΔS‡) differentiate electronic vs. steric contributions .
Guidelines for Addressing Data Contradictions
- Comparative Analysis : Cross-reference results with independent techniques (e.g., NMR vs. X-ray) .
- Error Propagation : Quantify uncertainties in instrumentation (e.g., ±0.1°C in DSC) and statistical significance (p < 0.05) .
- Replication Studies : Publish negative results to clarify irreproducible findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
